molecular formula C11H21FN2O2 B592284 Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 620611-27-0

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B592284
CAS No.: 620611-27-0
M. Wt: 232.299
InChI Key: FCYNTMBZASDPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group and the carboxylate moiety further enhance its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate typically involves multi-step organic reactions One common approach is to start with a piperidine derivative, which undergoes fluorination and subsequent aminomethylation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for drug development and pharmacological studies.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.

    Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its interaction with biological targets.

Uniqueness: The presence of both the fluorine atom and the aminomethyl group in tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate provides a unique combination of properties

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNTMBZASDPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653985
Record name tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620611-27-0
Record name tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-3 (11.0 g) and 25 mL ethanolamine was stirred at 60° C. for 1 h. The reaction was then allowed to cool to room temperature, poured into ice-water (100 mL), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine (150 mL), dried over MgSO4, filtered, and concentrated in vacuo, giving 5.82 g of crude 3-4 as a viscous amber oil. 1H NMR (CDCl3, 300 MHz): 3.94 (br, 2H), 3.08 (m, 2H), 1.85 (m, 2H), 1.51 (m, 4H), 1.44 (s, 9H); MS (Electrospray): m/z 218.2 (M−Me+H), 177.2 (M−t−Bu+H).
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-3 (8.83 g, 38.7 mmol) in 75 mL dry THF was added a solution of 1 M borane in THF (155 mL, 155 mmol) over 30 min. After 30 min more, the cold reaction was slowly quenched with EtOH (200 mL) and all solvent was removed in vacuo. The residue was taken up in saturated aq. NH4Cl/EtOAc (150 mL) and extracted with EtOAc (3×150 mL). The organic layers were washed with 1 N aq. NaOH, brine, dried over MgSO4, filtered, and concentrated in vacuo, giving crude 4-4 as a pale yellow oil. The crude amine 4-4 was carried forward. 1H NMR (CDCl3, 300 MHz): 3.94 (br, 2H), 3.08 (m, 2H), 1.85 (m, 2H), 1.51 (m, 4H), 1.44 (s, 9H); MS (Electrospray): m/z 218.2 (M−Me+H), 177.2 (M−t−Bu+H).
Name
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

The 4-[(1,3-dioxoisoindolin-2-yl)methyl]-4-fluoropiperidinecarboxylic acid tert-butyl ester was dissolved in ethanol (200 mL), and then hydrazine monohydrate (10.0 mL) was added. After stirring at room temperature for 2 hours, the precipitated solid was filtered out and the filtrate was concentrated under reduced pressure. The obtained crudely purified product was further purified by silica gel column chromatography (5% MeOH/CH2Cl2) to obtain 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester. The compound was identified by 1H-NMR. The yield was 3.23 g (76%).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.